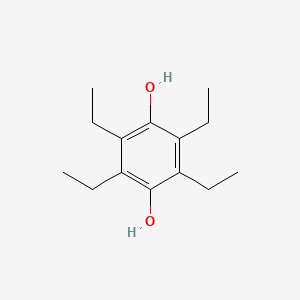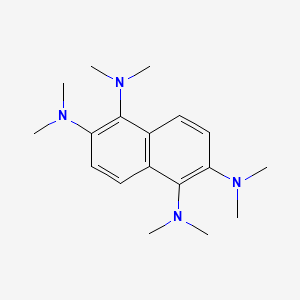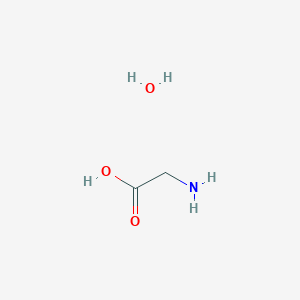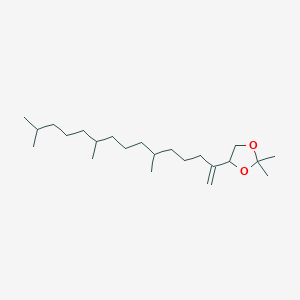
2,3,5,6-Tetraethylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetraethylbenzene-1,4-diol is an organic compound with the molecular formula C({14})H({22})O(_{2}) It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are replaced by ethyl groups at the 2, 3, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraethylbenzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually include:
Temperature: 0-5°C to control the reaction rate and avoid side reactions.
Solvent: Anhydrous dichloromethane or chloroform to dissolve the reactants and catalyst.
Reaction Time: Several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. The use of advanced catalysts and solvents can further improve the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetraethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of the quinone form back to the diol can be achieved using reducing agents such as sodium borohydride (NaBH(_4)).
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of tetraethylquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetraethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties due to its diol structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3,5,6-Tetraethylbenzene-1,4-diol exerts its effects involves its ability to donate and accept electrons due to the presence of hydroxyl groups. This redox activity makes it a potential antioxidant. The molecular targets and pathways involved include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: Potential to inhibit certain enzymes by interacting with their active sites.
Comparación Con Compuestos Similares
2,3,5,6-Tetraethylbenzene-1,4-diol can be compared with other hydroquinone derivatives such as:
2,3,5,6-Tetramethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,5,6-Tetraethylbenzene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
137039-62-4 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2,3,5,6-tetraethylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h15-16H,5-8H2,1-4H3 |
Clave InChI |
MPBQUWCDEJAAEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1O)CC)CC)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)










